

Understanding the Structure-Activity Relationship of GNE-7915: A Technical Guide

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Compound of Interest

Compound Name: GNE-7915

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **GNE-7915**, a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document details the key quantitative data, experimental methodologies, and relevant biological pathways associated with **GNE-7915**, serving as a comprehensive resource for researchers in neurodegenerative disease and kinase inhibitor development.

Introduction to GNE-7915

GNE-7915 is a small molecule inhibitor that has garnered significant attention for its potential therapeutic application in Parkinson's disease. Mutations in the LRRK2 gene are a major genetic cause of Parkinson's, and the associated increase in kinase activity is a key pathological driver. **GNE-7915** was developed through a concerted effort of property and structure-based drug design to achieve a desirable balance of high potency against LRRK2, broad kinase selectivity, metabolic stability, and the ability to cross the blood-brain barrier.[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative metrics that define the potency, selectivity, and pharmacokinetic properties of **GNE-7915**.

Table 1: In Vitro Potency and Binding Affinity of **GNE-7915**

Parameter	Value	Assay Type	Notes
IC50	9 nM	Cellular LRRK2 Auto-phosphorylation (HEK293 cells)	Measures the concentration required to inhibit 50% of LRRK2 auto-phosphorylation in a cellular context.[3][4]
Ki	1 nM	Biochemical Kinase Assay	Represents the inhibition constant, indicating high binding affinity to the LRRK2 kinase domain.[3][5]

 Table 2: Kinase Selectivity Profile of **GNE-7915**

Kinase Panel	Concentration Tested	Results
Invitrogen Kinase Panel (187 kinases)	0.1 μ M	Only TTK showed greater than 50% inhibition.[6]
DiscoverX KinomeScan (392 kinases)	0.1 μ M	Binding of >50% probe displacement detected for only 10 kinases. >65% for only LRRK2, TTK, and ALK.[4]

 Table 3: In Vivo Pharmacological and Pharmacokinetic Properties of **GNE-7915**

Species	Dosing	Key Findings
BAC Transgenic Mice (hLRRK2 G2019S)	50 mg/kg (i.p. or p.o.)	Resulted in a concentration-dependent reduction of phosphorylated LRRK2 in the brain.[3]
Rats	N/A	Demonstrated excellent in vivo pharmacokinetic profiles with long half-lives and good oral exposure.[3]
Cynomolgus Monkeys	N/A	Preclinical studies have been conducted, with some findings of on-target effects in the lungs (increased lamellar bodies in type II pneumocytes) with prolonged high-dose administration.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **GNE-7915** are provided below. These protocols are based on established methods in the field and are intended to be a guide for researchers.

In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of LRRK2 by measuring the amount of ADP produced in the kinase reaction.

Materials:

- Recombinant LRRK2 enzyme (Wild-Type or mutant)
- LRRKtide (or other suitable peptide substrate)

- ATP
- **GNE-7915** (or other test inhibitors)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- 384-well white assay plates
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare a serial dilution of **GNE-7915** in DMSO. The final DMSO concentration in the assay should be ≤1%.
- Reaction Setup:
 - Add 1 μL of the **GNE-7915** dilution or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 2 μL of LRRK2 enzyme diluted in Kinase Buffer.
 - Add 2 μL of a mixture of LRRKtide substrate and ATP in Kinase Buffer.
- Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
- ADP Detection:
 - Add 5 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
 - Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence using a plate reader.

- Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9][10]

Cellular LRRK2 Auto-phosphorylation Assay (TR-FRET)

This assay measures the inhibition of LRRK2 auto-phosphorylation in a cellular context.

Materials:

- HEK293 cells (or other suitable cell line)
- BacMam LRRK2-GFP (Wild-Type or mutant)
- **GNE-7915** (or other test inhibitors)
- Terbium-labeled anti-phospho-LRRK2 (e.g., pS935) antibody
- Cell lysis buffer
- 384-well assay plates
- TR-FRET compatible plate reader

Procedure:

- Cell Transduction: Transduce HEK293 cells with BacMam LRRK2-GFP.
- Cell Plating: Plate the transduced cells into 384-well assay plates.
- Compound Treatment: Treat the cells with a serial dilution of **GNE-7915** for a specified time (e.g., 90 minutes).
- Cell Lysis: Lyse the cells in the presence of the Terbium-labeled anti-phospho-LRRK2 antibody.
- TR-FRET Measurement: Measure the Time-Resolved Förster Resonance Energy Transfer signal. The energy transfer occurs between the Terbium-labeled antibody (donor) and the GFP-tagged LRRK2 (acceptor) when the antibody binds to the phosphorylated LRRK2.

- Data Analysis: The TR-FRET signal is proportional to the level of LRRK2 phosphorylation. Plot the signal against the inhibitor concentration to determine the cellular IC50.[8][11]

In Vivo Pharmacokinetic and Pharmacodynamic Study in Rodents

This protocol outlines a general procedure to assess the brain penetration and target engagement of **GNE-7915** in mice.

Materials:

- Male C57BL/6 mice (or transgenic model)
- **GNE-7915** formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
- Blood collection supplies (e.g., EDTA-coated tubes)
- Brain harvesting tools
- Homogenization buffer
- Analytical equipment for bioanalysis (e.g., LC-MS/MS)
- Reagents for Western blotting or other target engagement assays

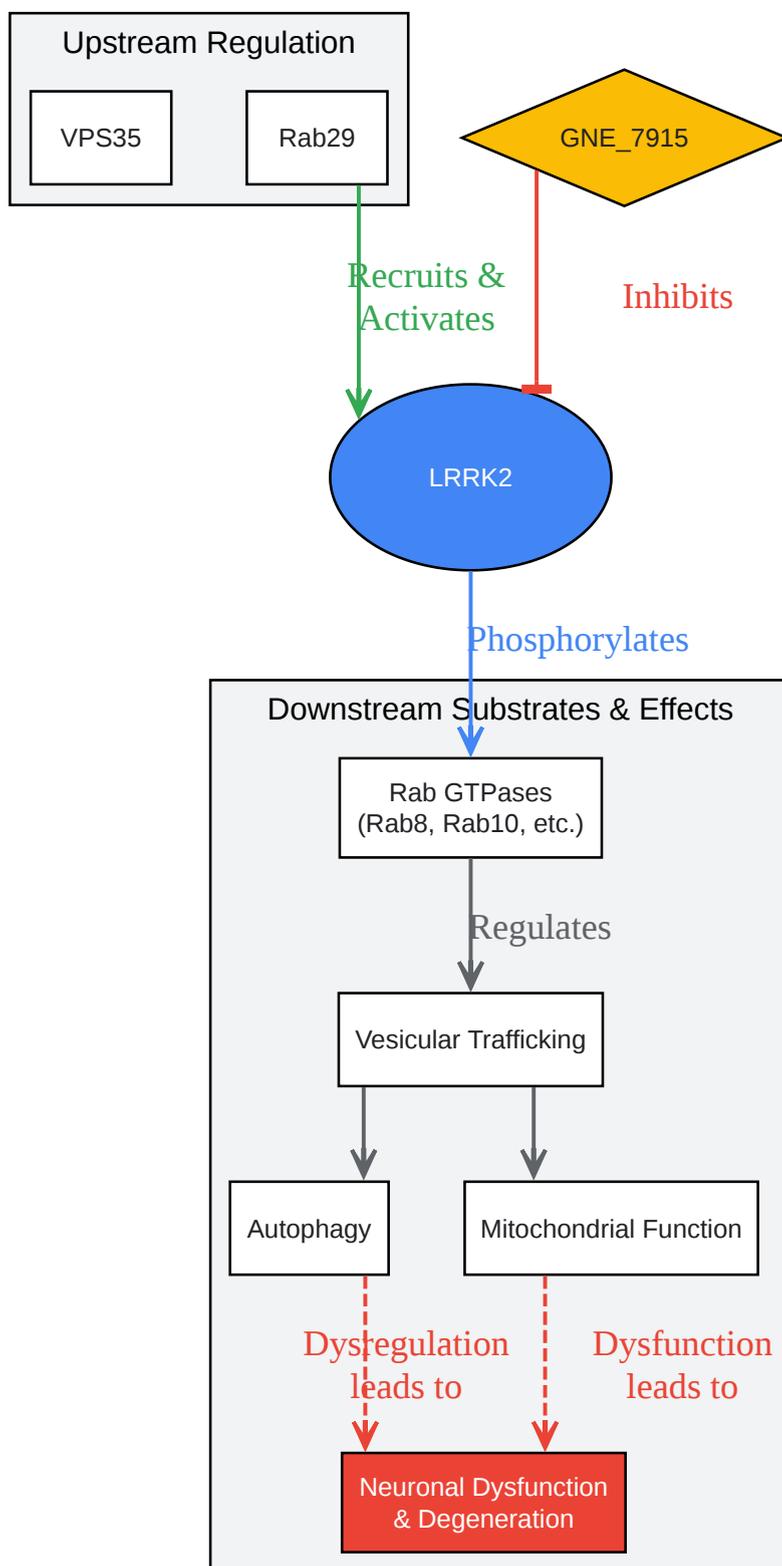
Procedure:

- Compound Administration: Administer **GNE-7915** to mice at a defined dose and route (e.g., 10 mg/kg, i.v. or p.o.).[12]
- Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), euthanize a cohort of animals.
 - Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma.

- Brain Collection: Perfuse the animals with saline to remove blood from the brain tissue. Excise the brain.
- Sample Processing:
 - Plasma: Store plasma samples at -80°C until analysis.
 - Brain: Weigh the brain tissue and homogenize in a suitable buffer.
- Bioanalysis (Pharmacokinetics):
 - Extract **GNE-7915** from plasma and brain homogenates.
 - Quantify the concentration of **GNE-7915** using a validated LC-MS/MS method.
 - Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and brain/plasma ratio.
- Target Engagement (Pharmacodynamics):
 - Use a portion of the brain homogenate to assess the phosphorylation status of LRRK2 or its substrates (e.g., Rab10) via Western blotting or ELISA to confirm target engagement in the CNS.[13]

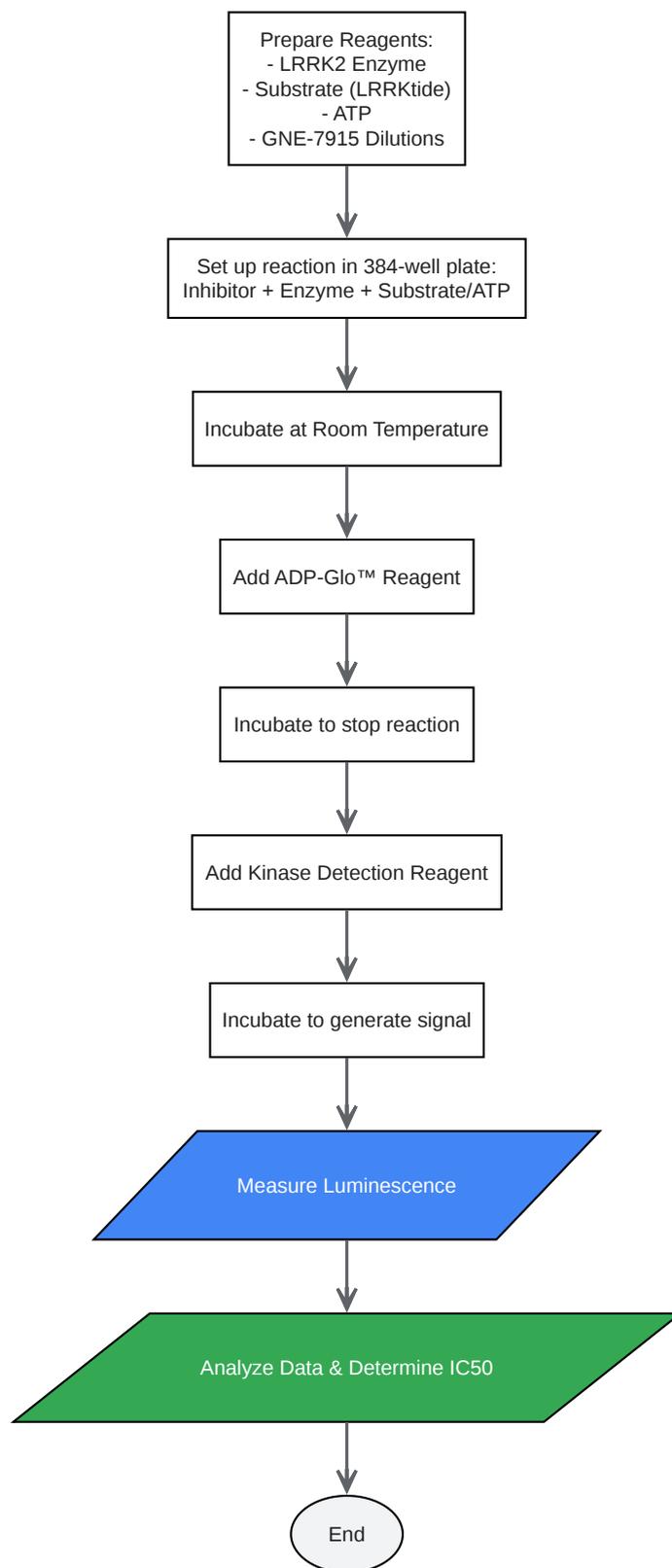
Mandatory Visualizations

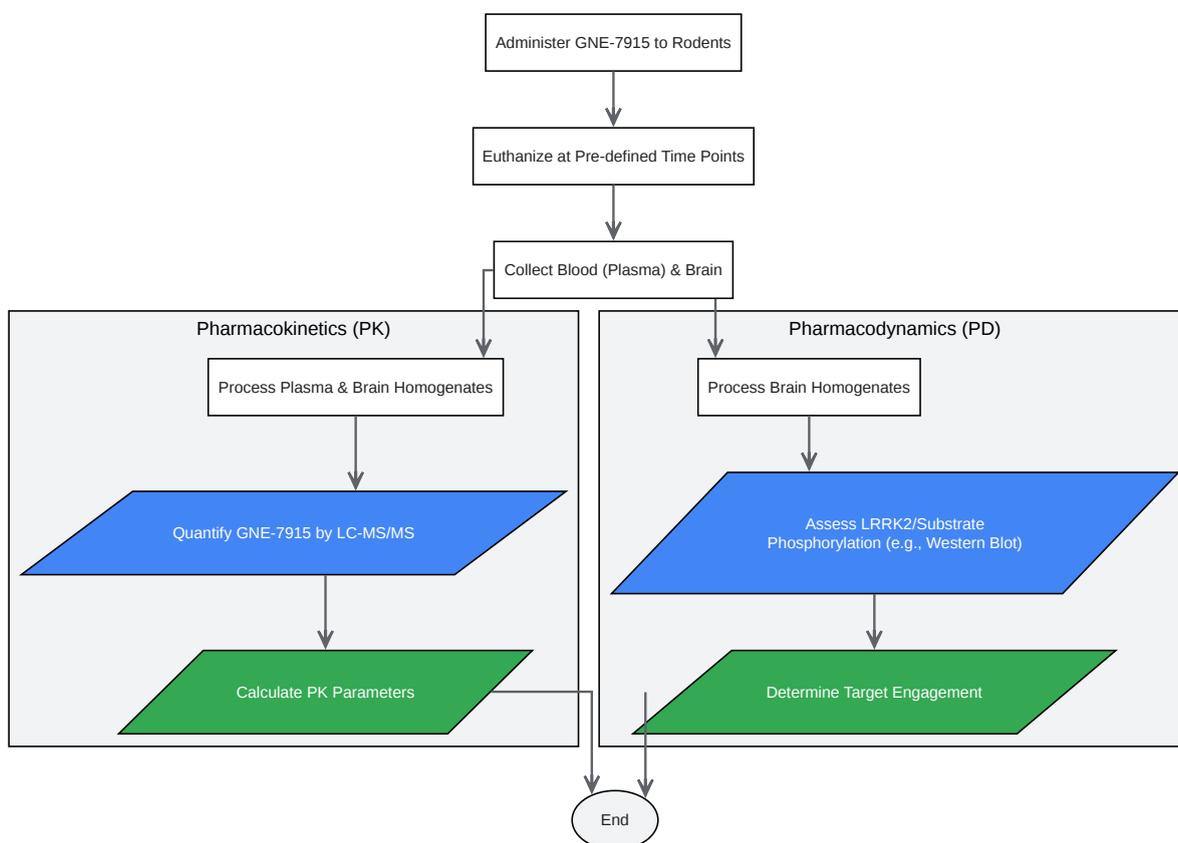
The following diagrams illustrate the key biological pathways and experimental workflows associated with **GNE-7915**.



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Caption: LRRK2 Signaling Pathway and Inhibition by **GNE-7915**.





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